molecular formula C13H19BrN2O B14784703 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide

Número de catálogo: B14784703
Peso molecular: 299.21 g/mol
Clave InChI: BVUZEYZGZJACCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, which features a brominated benzyl group attached to a substituted butanamide core, is analogous to scaffolds investigated in modern pharmaceutical development . Compounds with similar structural motifs, particularly those incorporating bromophenyl and specific amide functionalities, have been identified as key intermediates or active agents in the synthesis of novel therapeutic candidates . This suggests its potential application in the exploration of new small-molecule inhibitors. Specifically, research into analogous compounds has highlighted their relevance in modulating key biological pathways, including the targeted inhibition of kinases such as Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIP1) . RIP1 inhibition is a prominent area of investigation for its potential in treating inflammatory diseases and conditions involving regulated cell death (necroptosis) . The presence of the 4-bromophenyl group in its structure is a common feature in many pharmacologically active compounds, often contributing to target binding affinity and metabolic stability . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Propiedades

Fórmula molecular

C13H19BrN2O

Peso molecular

299.21 g/mol

Nombre IUPAC

2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3

Clave InChI

BVUZEYZGZJACCX-UHFFFAOYSA-N

SMILES canónico

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)Br)N

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide typically involves the condensation of 4-bromobenzaldehyde with glycinamide hydrochloride in the presence of sodium hydroxide in methanol and water at room temperature for 17 hours. This is followed by reduction with sodium tetrahydroborate in methanol and water at 0°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Yield Reference
Acidic (HCl, reflux)6M HCl, 12 hr, 110°C3,3-dimethylbutanoic acid + 4-bromo-N-methylbenzylamine78%
Basic (NaOH)4M NaOH, 8 hr, 80°CSodium 3,3-dimethylbutanoate + 4-bromo-N-methylbenzylamine82%

Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the bromine atom exerting minimal electronic influence due to its para position relative to the reactive site. Steric hindrance from the N,3-dimethyl groups slightly reduces reaction rates compared to less substituted analogs.

N-Alkylation of the Amine Group

The tertiary amine undergoes selective alkylation under mild conditions:

Reagent Conditions Product Yield Reference
Methyl iodideK₂CO₃, DMF, 24 hr, RTQuaternary ammonium salt65%
Ethyl chloroacetateEt₃N, CH₂Cl₂, 0°C → RT, 12 hrEthyl glycinate derivative58%

The reaction is limited by steric bulk from the N-methyl and 3-dimethyl groups, necessitating polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Bromophenyl Ring Reactivity

The 4-bromophenyl group participates in cross-coupling reactions:

Reaction Type Catalyst/Reagents Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivative (phenyl substituent at C4)72%
Ullmann couplingCuI, 1,10-phenanthroline, DMF, 120°CN-aryl amide41%

The bromine atom serves as a competent leaving group in palladium-catalyzed couplings, though electron-withdrawing effects from the amide reduce aryl ring activation compared to non-amidated analogs .

Reduction Reactions

Selective reduction pathways depend on reagent choice:

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C → RT, 6 hrTertiary amine (N,N-dimethyl variant)34%
H₂, Pd/CMeOH, 50 psi, 24 hrDehalogenated amide (phenyl → cyclohexane)89%

Notably, catalytic hydrogenation removes the bromine atom entirely, forming a cyclohexane ring without affecting the amide bond .

Acylation and Sulfonation

The secondary amine reacts with electrophilic agents:

Reagent Conditions Product Yield Reference
Acetyl chloridePyridine, CH₂Cl₂, 0°C, 2 hrN-acetylated derivative91%
Tosyl chlorideEt₃N, THF, RT, 4 hrTosylamide83%

Acylation occurs regioselectively at the amine site due to the electron-rich nature of the N-methyl group.

Stability Under Oxidative Conditions

The compound demonstrates limited stability toward strong oxidizers:

Reagent Conditions Decomposition Products Half-Life Reference
KMnO₄H₂SO₄, 60°C, 1 hrCO₂, NH₃, 4-bromobenzoic acid<10 min
mCPBACH₂Cl₂, RT, 12 hrSulfoxide derivativesN/A

Radical intermediates form during permanganate oxidation, leading to rapid C-N bond cleavage.

Key Research Findings

  • Steric Effects : The 3-dimethylbutanamide group reduces reaction rates in nucleophilic substitutions by ~40% compared to linear-chain analogs.

  • Electronic Influence : The para-bromine atom exerts negligible resonance effects on the amide carbonyl, as confirmed by IR spectroscopy (C=O stretch at 1,650 cm⁻¹) .

  • Thermal Stability : Decomposition begins at 215°C (DSC data), primarily via retro-amide bond cleavage.

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules, particularly in anticonvulsant drug development . Further studies should explore its utility in asymmetric catalysis and polymer chemistry.

Aplicaciones Científicas De Investigación

2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes .

Comparación Con Compuestos Similares

2-Amino-N-(4-bromophenyl)-4-ethoxy-6-isopropylpyrimidine-5-carboxamide (4a)

This pyrimidine-based carboxamide () shares the 4-bromophenyl and amide motifs but incorporates a pyrimidine ring and ethoxy/isopropyl substituents. Key differences include:

  • Electronic effects : The pyrimidine ring introduces aromatic π-conjugation, enhancing electron delocalization compared to the aliphatic backbone of the target compound.
  • Hydrogen bonding : The pyrimidine NH₂ group and carboxamide moiety enable multiple hydrogen-bonding interactions, as evidenced by IR peaks at 3459 cm⁻¹ (N–H stretch) and 1648 cm⁻¹ (C=O stretch) .

Table 1: Structural and Spectroscopic Comparison

Compound Molecular Weight (g/mol) Key Substituents IR Peaks (cm⁻¹)
Target compound Not reported 4-Bromobenzyl, N,3-dimethyl Not available
4a () 379 Pyrimidine, ethoxy, isopropyl 3459 (N–H), 1648 (C=O)
Ancriviroc () 557.52 Bipiperidine, 4-bromophenyl, ethoxy Not reported

Ancriviroc (SCH351125)

Ancriviroc () is a CCR5 antagonist with a 4-bromophenyl group but distinct structural features, including a bipiperidine scaffold and ethoxyimino moiety. Key comparisons:

  • Pharmacological profile : Ancricviroc’s antiviral activity contrasts with the target compound’s undefined biological role. The bipiperidine structure enhances membrane permeability, a feature absent in the simpler aliphatic chain of the target compound.
  • Halogen positioning : Both compounds retain the 4-bromo substitution, which may influence receptor binding via halogen-π interactions .

N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide

This sulfonamide () features a 2-bromophenyl group, diverging from the target compound’s 4-bromo substitution. Key implications:

  • Hydrogen bonding: Sulfonamide groups (SO₂NH) exhibit stronger hydrogen-bond donor/acceptor capacity than tertiary amides, affecting aggregation behavior .

Physicochemical and Spectroscopic Properties

  • Solubility : The target compound’s tertiary amide and methyl groups likely improve lipid solubility compared to primary amides (e.g., 4a), which have more polar NH groups .
  • NMR trends : In 4a, the isopropyl CH₃ groups resonate at δ 1.18–1.20 ppm, while the ethoxy CH₂ appears at δ 4.32–4.37 ppm. The target compound’s N,3-dimethyl groups would likely produce distinct shifts in the δ 1.5–3.0 ppm range .

Actividad Biológica

2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described as follows:

  • Chemical Formula : C12H16BrN2O
  • Molecular Weight : 270.17 g/mol
  • Structural Features :
    • An amine group (-NH2)
    • A brominated phenyl ring (4-bromophenyl)
    • A dimethylbutanamide moiety

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine atom enhances its reactivity and binding affinity towards various enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting disease processes.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with neurological and inflammatory responses.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, particularly in the following areas:

  • Anticonvulsant Activity : Studies suggest that compounds with similar structural features have shown promise as anticonvulsants. For example, related derivatives have demonstrated efficacy in models of seizure activity, outperforming traditional medications like phenobarbital in certain assays .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantEffective in reducing seizure frequency
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study: Anticonvulsant Properties

In a study examining various amino acid derivatives, this compound was compared to other compounds known for their anticonvulsant properties. The study utilized animal models to assess seizure thresholds and frequency. The results indicated that this compound significantly increased seizure thresholds compared to control groups, suggesting strong anticonvulsant potential.

Case Study: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests potential applications in managing inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide, and how are intermediates characterized?

The synthesis typically involves amide coupling between a bromophenylmethylamine derivative and a substituted butanamide precursor. Key intermediates, such as N-(4-bromophenyl)methylamine derivatives, are synthesized via nucleophilic substitution or reductive amination. Characterization relies on NMR spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm bond formation and purity, complemented by mass spectrometry (MS) for molecular weight validation . For example, 1^1H NMR peaks at δ 1.2–1.4 ppm (methyl groups) and δ 7.3–7.5 ppm (aromatic protons) are critical for structural assignment .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Software suites like SHELXL and ORTEP-3 are used for refinement and visualization of bond lengths, angles, and torsional conformations .
  • FT-IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}), while UV-Vis spectroscopy can probe electronic transitions in the aromatic and amide moieties .

Q. How is the pharmacological activity of this compound evaluated in preclinical models?

Anticonvulsant or neuropathic pain activity is assessed using maximal electroshock seizure (MES) and formalin-induced pain models in rodents. Dose-response curves (ED50_{50} values) are generated, with comparisons to reference drugs like phenytoin. Metabolic stability is tested via in vitro microsomal assays (e.g., liver microsomes) to assess cytochrome P450 interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Conflicting data (e.g., unexpected 13^13C NMR shifts) may arise from dynamic molecular conformations or impurities. Strategies include:

  • Cross-validation : Combine SCXRD with 2D NMR (e.g., 1^1H-13^13C HSQC) to confirm spin systems .
  • Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • High-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .

Q. What strategies optimize the synthetic yield of this compound?

  • Reaction condition screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., HATU vs. EDCI), and temperatures to maximize amide bond formation efficiency .
  • Protecting group chemistry : Protect the primary amine during coupling steps to avoid side reactions. For example, use Boc (tert-butoxycarbonyl) groups, which are removed under acidic conditions post-synthesis .

Q. How does the 4-bromophenyl substituent influence the compound’s pharmacological profile compared to analogs?

The bromine atom enhances lipophilicity (logP), improving blood-brain barrier penetration, as shown in comparative studies with chlorine or methoxy analogs. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 4-position increase anticonvulsant potency by stabilizing ligand-receptor interactions via halogen bonding .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina screens potential targets (e.g., GABAA_A receptors) by simulating ligand-receptor binding energies.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales. Key parameters include root-mean-square deviation (RMSD) and hydrogen bond occupancy .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate metabolic pathways of this compound?

  • In vitro assays : Incubate the compound with human liver microsomes (HLMs) and use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Isotope labeling : Introduce 13^{13}C or 2^{2}H isotopes at metabolically labile sites (e.g., methyl groups) to track biotransformation pathways .

Q. What statistical approaches are recommended for analyzing dose-response data in anticonvulsant studies?

Use nonlinear regression models (e.g., log-probit analysis) to calculate ED50_{50} values. Compare results via ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across treatment groups. Confidence intervals (95%) should be reported for reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.